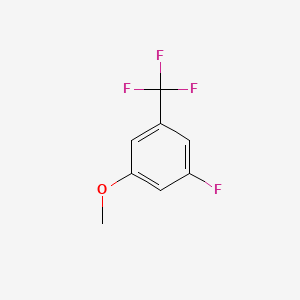

3-Fluoro-5-(trifluoromethyl)anisole

説明

Significance of Fluorine in Organic Molecules for Research

The element fluorine possesses a unique combination of properties that make it a "magic element" in the eyes of many medicinal and synthetic chemists. soci.org Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond are key attributes that researchers leverage to fine-tune the properties of organic compounds. soci.orgacs.org

The introduction of fluorine can profoundly influence a molecule's physicochemical properties. sigmaaldrich.com One of the most significant effects is on lipophilicity, which is a critical parameter for the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govbeilstein-journals.orgmdpi.com Fluorination can increase a compound's lipophilicity, potentially enhancing its ability to cross biological membranes. numberanalytics.comresearchgate.net

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. numberanalytics.comacs.org This inherent strength often imparts exceptional thermal and metabolic stability to fluorinated compounds. youtube.comacs.orgsigmaaldrich.com By strategically placing fluorine atoms, chemists can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug molecule. acs.org

However, the high electronegativity of fluorine can also influence the reactivity of the molecule in other ways. researchgate.net It can create unique electronic environments that lead to altered reaction pathways, offering advantages in synthetic chemistry. youtube.com While the C-F bond itself is generally inert, the presence of fluorine can activate or deactivate other parts of the molecule to certain chemical transformations. researchgate.net

The beneficial effects of fluorine have led to its widespread incorporation in a vast number of commercial products. It is estimated that approximately 20-30% of all new approved drugs and about 25-35% of licensed herbicides and pesticides contain at least one fluorine atom. soci.orgsigmaaldrich.comrsc.org

In medicinal chemistry, fluorination is a key strategy in drug design to enhance potency, selectivity, and metabolic stability. mdpi.comnih.gov Well-known blockbuster drugs such as Lipitor® and Prozac® feature fluorine atoms in their structures. sigmaaldrich.comnumberanalytics.com

The agrochemical industry has also heavily utilized organofluorine chemistry. The introduction of fluorine into herbicides, insecticides, and fungicides has resulted in a large subclass of agrochemicals with improved performance and stability compared to their non-fluorinated counterparts. alfa-chemistry.comsigmaaldrich.comchimia.ch

Overview of Anisole (B1667542) Derivatives in Synthetic Chemistry

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgfiveable.me The methoxy (B1213986) group (-OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orgymdb.ca This predictable reactivity makes anisole derivatives reliable starting materials for constructing more complex substituted aromatic compounds.

They serve as precursors for a wide range of products, including perfumes, insect pheromones, and pharmaceuticals. wikipedia.orgymdb.ca The ether linkage in anisoles is generally stable, but it can be cleaved under specific conditions using strong acids, allowing for the conversion of the methoxy group to a hydroxyl group, which opens up further synthetic possibilities. wikipedia.org The presence of the methoxy group can also influence the physical properties of the molecule, including its interactions with other molecules through weak hydrogen bonding. unipa.it

Specific Context of 3-Fluoro-5-(trifluoromethyl)anisole within Fluorinated Aromatics

This compound is a specialized fluorinated aromatic compound that serves as a valuable building block in modern synthetic chemistry. nih.govchemicalbook.com Its structure combines the features of an anisole derivative with two distinct types of fluorine substitution: a single fluorine atom and a trifluoromethyl (-CF3) group, positioned meta to each other on the benzene (B151609) ring.

This particular arrangement of substituents makes it a desirable intermediate for the synthesis of complex, highly functionalized molecules, particularly in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and binding affinity. mdpi.comnih.gov The additional fluorine atom further modulates the electronic properties and lipophilicity of the molecule. ossila.com

The compound is often used in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For instance, it has been utilized in the creation of potent inhibitors of enzymes like blood coagulation factor Xa. nih.gov As a building block, it provides a scaffold with pre-installed fluorine and trifluoromethyl groups, which is often more efficient than introducing these groups later in a synthetic sequence. alfa-chemistry.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6F4O | nih.gov |

| Molar Mass | 194.13 g/mol | nih.gov |

| IUPAC Name | 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene | nih.gov |

| CAS Number | 261951-79-5 | nih.gov |

| XLogP3 | 2.9 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIIFKBTTATHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379212 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-79-5 | |

| Record name | Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Trifluoromethyl Anisole

Reaction Types

The reactivity of this compound can be broadly categorized into substitution reactions, both nucleophilic and electrophilic, and radical reactions. The specific nature and outcome of these reactions are highly dependent on the reaction conditions and the electronic demands of the reagents involved.

Substitution Reactions

Substitution reactions are a major class of transformations for 3-Fluoro-5-(trifluoromethyl)anisole, where an atom or group attached to the benzene (B151609) ring is replaced by another.

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly under conditions with strong nucleophiles. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For a nucleophilic attack to occur, the aromatic ring must be 'activated' by the presence of potent electron-withdrawing groups. libretexts.org

In the case of this compound, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The fluorine atom, being highly electronegative, also contributes to this activation and can itself serve as a leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is a critical factor in the reaction's feasibility.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regioselectivity of this reaction on a substituted benzene, such as this compound, is governed by the directing effects of the existing substituents.

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the methoxy (B1213986), fluoro, and trifluoromethyl groups. These effects are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Activating (by resonance) | Ortho, Para-directing |

| Fluoro (-F) | Deactivating (by induction) | Ortho, Para-directing |

| Trifluoromethyl (-CF₃) | Strongly Deactivating (by induction) | Meta-directing |

The methoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). wikipedia.orgyoutube.com Conversely, the trifluoromethyl group is a strong deactivating group, directing incoming electrophiles to the meta position relative to it (positions 2 and 6). The fluoro group is deactivating yet ortho-, para-directing (directing to positions 2 and 4).

Considering the positions on the 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene ring:

Position 2: Ortho to both the methoxy and fluoro groups, and meta to the trifluoromethyl group. This position is strongly activated by the methoxy group and directed to by all three substituents.

Position 4: Para to the fluoro group and ortho to the methoxy group. This position is also strongly activated.

Position 6: Ortho to the methoxy group and meta to the trifluoromethyl group. This position is also activated.

The powerful activating and ortho, para-directing influence of the methoxy group is expected to dominate, leading to substitution primarily at the positions ortho and para to it. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at positions 2, 4, and 6.

The acidity of the aromatic protons and the propensity for metalation (the replacement of a hydrogen atom with a metal) are influenced by the electronic nature of the substituents on the benzene ring. In this compound, the methoxy group can act as a directed metalation group (DMG). wikipedia.org DMGs are functional groups that can coordinate to an organometallic reagent, such as an alkyllithium, and direct the deprotonation to a specific ortho position. organic-chemistry.orgharvard.edu

The methoxy group is a well-established DMG, promoting metalation at the adjacent ortho positions. wikipedia.orgharvard.edu In this compound, the positions ortho to the methoxy group are positions 2 and 4. The fluoro and trifluoromethyl groups, being electron-withdrawing, increase the acidity of the nearby protons, which can also influence the site of metalation. The trifluoromethyl group is considered a moderate directing group for metalation, while the fluoro group is a weak one. organic-chemistry.org

Given these factors, metalation of this compound is most likely to occur at position 2 or 4, as these positions are ortho to the directing methoxy group and are also activated towards deprotonation by the electron-withdrawing fluoro and trifluoromethyl groups. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Radical Reactions

The trifluoromethyl group can participate in radical reactions. The trifluoromethylation of aromatic compounds can proceed via a radical mechanism, where a trifluoromethyl radical (•CF₃) is generated and attacks the aromatic ring. rsc.orgrsc.orgnih.gov Various reagents and conditions can be employed to produce these radicals. nih.gov

While specific studies on the radical reactions of this compound are scarce, it is plausible that this compound could undergo further trifluoromethylation or other radical-mediated transformations under appropriate conditions. For example, studies on the trifluoromethylation of bromoanisole using trifluoromethyl iodide and copper have shown the involvement of radical intermediates. rsc.org Such reactions on this compound would likely result in the addition of another trifluoromethyl group to the aromatic ring, with the position of addition being influenced by the stability of the resulting radical intermediate.

Oxidation Reactions

In the case of this compound, the presence of the strongly deactivating fluoro and trifluoromethyl groups makes the aromatic ring less susceptible to oxidation compared to anisole (B1667542). Nevertheless, electrochemical oxidation of anisole derivatives with electron-withdrawing groups, such as trifluoromethyl and fluoro groups, has been shown to be possible. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed via a radical cation intermediate, where the initial oxidation occurs at the aromatic core. chinesechemsoc.org The subsequent reaction pathway would depend on the specific reagents and conditions employed. For instance, anodic oxidation in the presence of suitable nucleophiles can lead to dearomatization and the formation of spirocyclic compounds. chinesechemsoc.orgchinesechemsoc.org

It is also conceivable that under harsh oxidative conditions, the methoxy group could be a site of reaction, potentially leading to demethylation to form the corresponding phenol (B47542), 3-fluoro-5-(trifluoromethyl)phenol (B69410).

Reduction Reactions

Specific studies on the reduction of this compound are scarce. However, the reactivity of the functional groups present suggests potential reduction pathways. The trifluoromethyl group is generally stable towards reduction under typical catalytic hydrogenation conditions. The aromatic ring itself could be reduced under more forcing conditions, such as with Birch reduction (dissolving metal in liquid ammonia), although the presence of the electron-withdrawing groups might influence the regioselectivity of the reduction.

It is important to note that the stability of fluorinated compounds can be high. acs.org The C-F bond is strong and not easily cleaved. Therefore, reduction of the fluoro substituent is unlikely under standard conditions.

Mechanistic Studies of Reactions Involving this compound

Exploration of Reaction Pathways

Due to the limited direct research on this compound, the exploration of its reaction pathways relies on understanding the behavior of similarly substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluoro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. mdpi.commasterorganicchemistry.com The fluorine atom itself can act as a leaving group in SNAr reactions, a phenomenon observed in other fluorinated aromatic compounds. masterorganicchemistry.comnih.gov The rate of SNAr is generally enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com In this compound, the trifluoromethyl group is para to the fluorine atom, which would facilitate nucleophilic attack at the carbon bearing the fluorine.

Demethylation: The methoxy group can be cleaved to a hydroxyl group through demethylation reactions, typically using strong acids like HBr or Lewis acids such as BBr3. researchgate.net The mechanism of BBr3-facilitated demethylation of aryl methyl ethers is thought to proceed through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. researchgate.net

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is not available in the literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms and analyzing transition state structures. youtube.comyoutube.comyoutube.com

For a hypothetical electrophilic aromatic substitution reaction, transition state analysis would involve modeling the energy profile of the electrophile attacking different positions on the aromatic ring. The transition state with the lowest activation energy would correspond to the major product isomer. Such calculations would quantify the competing directing effects of the methoxy, fluoro, and trifluoromethyl groups.

In the case of nucleophilic aromatic substitution, transition state analysis could differentiate between a stepwise mechanism involving a Meisenheimer complex intermediate and a concerted mechanism. nih.gov For SNAr reactions of some non-activated aryl fluorides, a concerted pathway has been suggested by DFT calculations. rsc.org The transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-F bond.

Comparative Reactivity with Related Fluorinated Anisoles

Positional Isomers and Their Reactivity Profiles

The reactivity of fluorinated anisoles is highly dependent on the relative positions of the fluorine and trifluoromethyl substituents in relation to the methoxy group. While direct comparative studies are lacking for this compound and its isomers, we can infer their reactivity based on the electronic effects of the substituents.

Consider the following positional isomers:

2-Fluoro-5-(trifluoromethyl)anisole: In this isomer, the fluorine atom is ortho to the methoxy group, and the trifluoromethyl group is meta. The methoxy group's ortho-directing effect would be sterically hindered by the adjacent fluorine. The fluorine and trifluoromethyl groups would deactivate the ring.

4-Fluoro-3-(trifluoromethyl)anisole: Here, the fluorine is para to the methoxy group, and the trifluoromethyl group is meta. The strong para-directing effect of the methoxy group would be reinforced by the meta-directing effect of the trifluoromethyl group (directing to the position ortho to the methoxy group). However, the fluorine atom at the para position would be a potential leaving group in SNAr reactions.

A qualitative comparison of the expected reactivity in electrophilic aromatic substitution is presented in the table below.

| Compound | Expected Reactivity towards Electrophilic Aromatic Substitution | Rationale |

| This compound | Deactivated | The methoxy group activates the ring, but the two strong electron-withdrawing groups (F and CF3) at the meta positions significantly deactivate it. |

| 2-Fluoro-5-(trifluoromethyl)anisole | Deactivated | The ortho-fluorine provides significant steric hindrance and deactivation, in addition to the deactivating effect of the meta-trifluoromethyl group. |

| 4-Fluoro-3-(trifluoromethyl)anisole | Deactivated | The para-fluorine and meta-trifluoromethyl group both deactivate the ring, although the directing effects might lead to more specific substitution patterns. |

In nucleophilic aromatic substitution where fluoride (B91410) is the leaving group, the reactivity would be influenced by the position of the electron-withdrawing trifluoromethyl group. In this compound, the trifluoromethyl group is para to the fluorine, which would strongly activate the ring towards nucleophilic attack at the C-F bond. In 2-fluoro-5-(trifluoromethyl)anisole, the trifluoromethyl group is meta to the fluorine, providing less activation. In 4-fluoro-3-(trifluoromethyl)anisole, the trifluoromethyl group is ortho to the fluorine, which would also provide strong activation for SNAr.

Impact of Functional Group Variations

The reactivity of this compound is intricately governed by the electronic properties of its three distinct functional groups: the methoxy (-OCH3), fluoro (-F), and trifluoromethyl (-CF3) substituents. The interplay of their inductive and resonance effects determines the electron density of the aromatic ring, its susceptibility to attack, and the regioselectivity of its reactions. Understanding the impact of varying these groups is crucial for predicting chemical behavior and designing synthetic pathways.

The methoxy group is a classical activating group in electrophilic aromatic substitution (EAS), donating electron density to the ring primarily through a strong positive mesomeric (+M) or resonance effect. This effect outweighs its negative inductive effect (-I) and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is one of the most powerful electron-withdrawing groups, strongly deactivating the ring towards electrophilic attack through a potent negative inductive effect (-I). The fluorine atom exhibits a dual nature; it is highly electronegative, exerting a strong -I effect, but it also possesses lone pairs that can be donated to the ring via a +M effect. For fluorine, the inductive withdrawal is generally dominant, making the ring electron-deficient, yet it still directs incoming electrophiles to the ortho and para positions.

In this compound, these competing influences create a complex reactivity landscape. The two powerful electron-withdrawing groups (-F and -CF3) render the benzene ring highly electron-poor, significantly deactivating it towards traditional electrophilic substitution reactions. However, this electron deficiency makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway favored by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.

The following data tables illustrate how modifying the functional groups on the anisole scaffold alters the fundamental electronic properties and the predicted outcomes in key aromatic reactions.

Table 1: Comparison of Electronic Properties of Key Functional Groups This table outlines the primary electronic effects of the substituents present on this compound and related functional groups.

| Functional Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS | Directing Influence (EAS) |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -CF₃ | Strongly Withdrawing | Withdrawing | Strongly Deactivating | Meta |

| -H | Neutral | Neutral | Neutral (Reference) | N/A |

Table 2: Predicted Reactivity and Products in Electrophilic Aromatic Substitution (Nitration) This table demonstrates the predicted outcome of a representative electrophilic aromatic substitution reaction (nitration with HNO₃/H₂SO₄) on this compound and its structural variants. The directing effects of the resident groups determine the position of the incoming nitro group.

| Compound | Key Functional Groups | Predicted Reactivity (Relative to Benzene) | Major Predicted Product(s) |

| Anisole | -OCH₃ | Highly Activated | 2-Nitroanisole, 4-Nitroanisole |

| 3-Fluoroanisole | -F, -OCH₃ | Activated | 4-Fluoro-2-nitroanisole, 2-Fluoro-4-nitroanisole |

| 3-(Trifluoromethyl)anisole (B1295162) | -CF₃, -OCH₃ | Deactivated | 2-Nitro-5-(trifluoromethyl)anisole, 4-Nitro-3-(trifluoromethyl)anisole |

| This compound | -F, -CF₃, -OCH₃ | Strongly Deactivated | 2-Nitro-3-fluoro-5-(trifluoromethyl)anisole |

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) This table illustrates the predicted reactivity of various halo-aromatic compounds in a typical SNAr reaction, such as substitution by a nucleophile like sodium methoxide (B1231860) (NaOCH₃). The presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ is critical for activating the ring to nucleophilic attack.

| Compound | Leaving Group | Activating Groups | Predicted Reactivity |

| Chlorobenzene | -Cl | None | Very Low |

| 1-Chloro-4-nitrobenzene | -Cl | -NO₂ (para) | High |

| 1-Fluoro-4-nitrobenzene | -F | -NO₂ (para) | Very High |

| This compound | -F | -CF₃ (meta), -OCH₃ (meta) | Activated |

Note: In SNAr reactions, fluorine is often a better leaving group than other halogens because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's high electronegativity. acs.org In this compound, the -CF₃ group strongly enhances the ring's electrophilicity, making it susceptible to nucleophilic attack where the fluorine atom is displaced.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

3-Fluoro-5-(trifluoromethyl)anisole serves as a crucial starting material for the construction of elaborate molecular architectures, leveraging the distinct reactivity conferred by its substituents to guide synthetic transformations.

Synthesis of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of pharmaceutical intermediates, most notably in the production of drugs for cancer therapy. A key intermediate, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine , is a critical component in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. gvsu.edursc.orgnih.gov

Table 1: Synthesis of a Key Nilotinib Intermediate

| Precursor | Reagent | Product | Application |

|---|

Synthesis of Agrochemical Intermediates

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target specificity. researchgate.netresearchgate.netsemanticscholar.org this compound, with its combination of these crucial toxophoric groups, represents a valuable scaffold for the synthesis of novel agrochemical candidates. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents can significantly influence the biological activity of the resulting pesticides, including herbicides, fungicides, and insecticides. researchgate.net While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in many active compounds. The anisole (B1667542) can be a precursor to various substituted anilines and phenols that are common building blocks in the agrochemical industry.

Derivatization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the strategic introduction of additional functional groups to tailor the molecule for specific synthetic targets.

Functionalization at the Anisole Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups. youtube.com However, the methoxy (B1213986) group is an ortho-, para-director and an activating group. The directing effects of the substituents would guide incoming electrophiles to the positions ortho and para to the methoxy group.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. This allows for the displacement of the fluorine atom or other suitable leaving groups by a variety of nucleophiles. libretexts.org

Table 2: Potential Functionalization Reactions on the Anisole Ring

| Reaction Type | Position of Attack | Expected Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Ortho/Para to Methoxy Group | Substituted this compound |

Modifications of the Methoxy Group

The methoxy group of this compound can be readily cleaved to yield the corresponding phenol (B47542), 3-Fluoro-5-(trifluoromethyl)phenol (B69410) . This transformation is typically achieved through treatment with strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for the demethylation of aryl methyl ethers. gvsu.eduyoutube.comcdnsciencepub.comresearchgate.netresearchgate.netnih.gov The resulting phenol is a versatile intermediate that can undergo a variety of subsequent reactions, such as O-alkylation or conversion to esters, providing access to a wider range of derivatives.

Reaction Scheme for Demethylation:

This compound + BBr₃ → 3-Fluoro-5-(trifluoromethyl)phenol

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability. However, under specific and often harsh reaction conditions, it can be transformed into other functional groups. One such transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid group (-COOH). This reaction typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgnih.govrsc.orgresearchgate.net

Another potential transformation is the reduction of the trifluoromethyl group. Depending on the reducing agent and reaction conditions, it can be partially reduced to a difluoromethyl group (-CHF₂) or a monofluoromethyl group (-CH₂F), or fully reduced to a methyl group (-CH₃). researchgate.net These transformations can be synthetically useful for fine-tuning the electronic and lipophilic properties of the molecule. acs.org

Table 3: Potential Transformations of the Trifluoromethyl Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Fuming H₂SO₄, H₃BO₃ | Carboxylic Acid (-COOH) |

Catalytic Applications in the Synthesis of Fluorinated Compounds

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. Catalytic methods are paramount in achieving these transformations with efficiency and selectivity.

Transition-metal catalysis is a powerful tool for forming carbon-fluorine and carbon-trifluoromethyl bonds. Palladium, copper, and nickel complexes are frequently employed to catalyze cross-coupling reactions that install -CF3 groups onto aromatic and heteroaromatic rings sigmaaldrich.comfrontiersin.orgnih.gov. These reactions typically involve the coupling of an aryl halide or triflate with a trifluoromethylating agent.

For a compound like this compound to participate in such reactions, it would generally first need to be functionalized with a suitable handle for cross-coupling, such as a bromine or iodine atom. For example, the reaction of various bromoanisoles with trifluoromethyl iodide and copper powder has been explored for the synthesis of trifluoromethylated anisoles rsc.org. While this illustrates a general strategy, specific examples detailing the direct metal-catalyzed functionalization of the C-H bonds of this compound are not prominently featured in the literature.

Table 1: Overview of Common Metal-Catalyzed Trifluoromethylation Reactions

| Catalyst System | Substrate Type | Trifluoromethyl Source | General Applicability |

|---|---|---|---|

| Palladium(0)/Ligand | Aryl Halides, Aryl Triflates | (Trifluoromethyl)trimethylsilane (TMSCF3), AgCF3 | Broad scope, good functional group tolerance sigmaaldrich.com. |

| Copper(I) Salts | Aryl Halides, Aryl Boronic Acids | CF3I, Togni Reagents | Cost-effective, useful for specific substrate classes rsc.org. |

Organocatalysis offers a metal-free alternative for the synthesis of fluorinated compounds, often providing high levels of enantioselectivity. These reactions typically involve the activation of a substrate by a small organic molecule, such as a chiral amine or a phosphine, facilitating the attack of a fluorinating or trifluoromethylating agent. The primary application of organocatalysis in this context is the asymmetric functionalization of carbonyl compounds, not typically the direct modification of electron-deficient aromatic rings like this compound.

Visible-light photocatalysis has emerged as a mild and powerful strategy for generating radical species, including the trifluoromethyl radical (•CF3), under gentle conditions rsc.orggoogle.comjlu.edu.cn. A photocatalyst, upon absorbing light, can initiate an electron transfer process with a suitable CF3 source (like Togni's reagent or CF3I) to generate the •CF3 radical. This radical can then engage in reactions with aromatic and heteroaromatic substrates. While this method is highly effective for a range of substrates, the direct photocatalytic C-H trifluoromethylation of a deactivated ring system like that in this compound would be challenging and is not a commonly cited transformation.

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

Fluorinated building blocks are critical for the synthesis of heterocyclic compounds used in pharmaceuticals and agrochemicals nih.gov. The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a desirable feature in bioactive molecules. The synthesis of such heterocycles typically proceeds by using a derivative of this compound that has been equipped with reactive functional groups.

For example, the corresponding aniline or phenol derivative (3-Fluoro-5-(trifluoromethyl)phenol sigmaaldrich.cn) could be used as a nucleophile or be converted into a precursor for cyclization reactions. General strategies for synthesizing trifluoromethyl-substituted heterocycles like pyrazoles and triazoles often involve the condensation of a fluorinated precursor with a suitable binucleophile nih.govmdpi.com. A plausible, though not explicitly documented, route could involve the conversion of this compound to a more versatile intermediate, such as 3-Fluoro-5-(trifluoromethyl)aniline or a related benzaldehyde, which could then be readily incorporated into various heterocyclic scaffolds through established multi-component or cycloaddition reactions.

Table 2: Common Heterocycles Synthesized from Fluorinated Precursors

| Heterocycle Class | General Synthetic Strategy | Potential Precursor Derivative |

|---|---|---|

| Pyrazoles | Condensation of a 1,3-dicarbonyl compound with hydrazine | 3-Fluoro-5-(trifluoromethyl)benzoylacetone |

| Triazoles | [3+2] Cycloaddition of an azide with an alkyne or a nitrile imine with a nitrile | 3-Fluoro-5-(trifluoromethyl)phenylacetylene |

| Quinazolines | Condensation/cyclization of anthranilic acid derivatives with an amine/amide source | 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental properties of 3-Fluoro-5-(trifluoromethyl)anisole at the molecular level. These computational approaches allow for the analysis of its conformational landscape, the distribution of electrons within the molecule, and the prediction of its spectroscopic characteristics.

Conformational Analysis of this compound

For anisole (B1667542) and its derivatives, the key dihedral angle is the C(aryl)-O-C(methyl)-H angle, which dictates the orientation of the methyl group. Generally, substituted anisoles favor a planar conformation where the methoxy (B1213986) group lies in the plane of the benzene (B151609) ring, as this maximizes π-conjugation between the oxygen lone pair and the aromatic system. However, the presence of bulky or electronically interactive substituents can influence this preference.

In the case of this compound, two primary planar conformations can be considered:

Syn-conformation: The methyl group of the anisole is oriented towards the fluorine atom.

Anti-conformation: The methyl group is oriented away from the fluorine atom and towards the trifluoromethyl group.

The relative energies of these conformers would be influenced by a balance of steric and electrostatic interactions between the methoxy group and the adjacent fluoro and trifluoromethyl substituents. Quantum chemical calculations would be necessary to determine the precise energy difference and the rotational barrier between these conformations.

Table 1: Postulated Planar Conformations of this compound

| Conformation | Description |

| Syn | The methyl group of the methoxy substituent is directed towards the fluorine atom at position 3. |

| Anti | The methyl group of the methoxy substituent is directed towards the trifluoromethyl group at position 5. |

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the presence of the strongly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group.

Both the fluorine atom and the trifluoromethyl group are powerful electron-withdrawing groups, which profoundly impact the electron distribution in the benzene ring. The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups used in organic chemistry. acs.org This strong inductive effect (-I) withdraws electron density from the aromatic ring, leading to a general deactivation of the ring towards electrophilic substitution.

The fluorine atom also exhibits a strong -I effect due to its high electronegativity. However, it can also participate in a +M (mesomeric) or resonance effect by donating one of its lone pairs of electrons to the aromatic π-system. In the case of this compound, the inductive effects of both substituents are expected to dominate, leading to a significantly electron-deficient aromatic ring.

While the subject molecule is a trifluoromethylanisole, insights can be drawn from the related trifluoromethoxy group (-OCF3). The trifluoromethoxy group is known to exert a powerful π-polarization effect, acidifying not only the ortho positions but also the meta and para positions of the aromatic ring. This effect stems from the strong electron-withdrawing nature of the three fluorine atoms, which is transmitted through the oxygen atom to the ring. Although the methoxy group in this compound is not directly fluorinated, the combined electron-withdrawing influence of the separate fluoro and trifluoromethyl substituents would similarly polarize the π-system of the benzene ring.

Spectroscopic Property Predictions

While specific, dedicated computational studies predicting the full spectroscopic profile of this compound are not available in the public domain, theoretical calculations can provide valuable predictions for its NMR, IR, and UV-Vis spectra.

Quantum mechanics-based calculations, such as Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data. For instance, DFT calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as vibrational frequencies for IR and Raman spectroscopy. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Vis absorption spectra.

Table 2: Predicted Spectroscopic Data Types from Computational Methods

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR (¹H, ¹³C, ¹⁹F) | Chemical Shifts (δ), Coupling Constants (J) | DFT, GIAO method |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | DFT |

| Raman | Vibrational Frequencies (cm⁻¹), Activities | DFT |

| UV-Vis | Absorption Maxima (λmax), Oscillator Strengths | TD-DFT |

These theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound, especially when experimental data is scarce.

Molecular Dynamics and Simulation Studies

Currently, there are no specific molecular dynamics (MD) or simulation studies available in the scientific literature that focus exclusively on this compound. However, MD simulations of related molecules, such as substituted anisoles and other fluorinated aromatic compounds, can provide a general understanding of how this molecule might behave in a condensed phase.

MD simulations could be employed to study the behavior of this compound in various solvents, providing insights into its solvation properties and intermolecular interactions. Such simulations could also be used to investigate its aggregation behavior and its dynamics within a larger molecular system, for example, at an interface or within a biological membrane. These studies would be valuable for understanding its macroscopic properties and potential applications.

Understanding Intermolecular Interactions

The non-covalent interactions of this compound are dictated by its distinct functional groups: the methoxy group, the aromatic ring, the single fluorine atom, and the trifluoromethyl group. The interplay of these features gives rise to a complex potential energy surface for interaction with other molecules.

Detailed computational analyses of similar molecules, such as trifluoromethyl-substituted N-methyl-N-phenylbenzamides, have been performed using methods like the PIXEL method to quantify the energetics of these weak interactions. researchgate.net These studies reveal that crystal packing is often stabilized by a cooperative network of weak interactions, including C-H···O, C-H···F, and C-H···π interactions. researchgate.net The trifluoromethyl group, initially questioned regarding its ability to form significant interactions, is now recognized as a participant in various stabilizing motifs. researchgate.net

In the context of this compound, the following interactions are expected to be significant:

Hydrogen Bonds: The oxygen of the anisole moiety and the fluorine atoms can act as hydrogen bond acceptors. Weak C-H···O and C-H···F hydrogen bonds are likely to be prevalent interactions in condensed phases. researchgate.net

Halogen Bonds: The fluorine atom on the phenyl ring could potentially act as a halogen bond acceptor.

π-Interactions: The electron-deficient aromatic ring, due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, can participate in π-stacking and C-H···π interactions. researchgate.net

A study on cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane highlighted the importance of intramolecular attractive interactions between hydrogen and fluorine atoms (H···F) in stabilizing molecular conformations, a principle that also applies to intermolecular scenarios. nih.gov Quantitative analysis of interaction energies in related fluorinated compounds shows that the electrostatic contribution (Coulombic and polarization) is significant, particularly for C-H···O bonds. researchgate.net

DFT and Other High-Level Computational Methods

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for studying molecules like this compound. researchgate.netekb.eg

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. nih.govmdpi.com For instance, studies on molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and N-(3,5-bis(trifluoromethyl)benzyl)stearamide have successfully used DFT to compute these properties. nih.govmdpi.com The calculated HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov

Validation of Experimental Findings through Computational Models

A crucial application of DFT is the validation and interpretation of experimental data. Computationally predicted vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. Good coherence between theoretical and experimental wavenumbers has been observed in numerous studies of trifluoromethyl-containing heterocyclic compounds, aiding in the detailed assignment of vibrational modes. nih.govresearchgate.net

Similarly, DFT can validate crystallographic data. In a study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a related compound, the molecular geometry optimized using DFT was found to be in good agreement with the structure determined by X-ray diffraction. tandfonline.com Such computational models provide confidence in the experimental results and allow for further analysis of electronic properties that are not directly accessible through crystallography, such as molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it visualizes the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. mdpi.comtandfonline.com

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. The electronic properties derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO) and MEP maps, are key indicators.

Frontier Molecular Orbitals: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). A small HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov For this compound, the electron-withdrawing groups would be expected to lower the energy of both the HOMO and LUMO, influencing its reactivity in, for example, electrophilic aromatic substitution.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this anisole derivative, the oxygen atom would be a site of negative potential, while regions near the hydrogen atoms and the trifluoromethyl group would exhibit positive potential. mdpi.comtandfonline.com This allows for the prediction of regioselectivity in reactions.

Computational Design of Novel Derivatives

Computational modeling is a key component of rational drug design and materials science, enabling the in silico design of novel derivatives with desired properties before their synthesis.

Structure-Activity Relationship (SAR) Insights from Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. Computational modeling provides a quantitative framework for SAR, known as Quantitative Structure-Activity Relationship (QSAR). By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of derivatives, models can be built to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, computational SAR would involve modeling how modifications to the scaffold affect its interaction with a biological target. For example, modeling could reveal that adding a hydrogen bond donor at a specific position could enhance binding affinity to a receptor. While specific SAR studies on this scaffold are not prominent, research on other fluorinated compounds demonstrates the principle. In the development of non-nucleoside reverse transcriptase inhibitors, the precise positioning of fluorine atoms was critical for activity, and the replacement of hydrogen with a CF3 group led to a notable decrease in potency, an insight that could be explored and explained through computational docking and energy calculations. informahealthcare.com

Bioisosteric Replacements with Fluorinated Groups

Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a widely used strategy in medicinal chemistry. sci-hub.secambridgemedchemconsulting.com The trifluoromethyl group is a well-known bioisostere for several other groups, including methyl, ethyl, isopropyl, and even the nitro group. researchgate.net

Computational modeling plays a vital role in assessing the suitability of such replacements. The rationale for replacing a group with -CF3 often stems from its unique properties:

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and binding in hydrophobic pockets.

Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to oxidative metabolism, which can improve a drug's half-life.

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups, influencing their ionization state and interaction potential.

In one notable example, the trifluoromethyl group was successfully used as a bioisosteric replacement for an aliphatic nitro group in developing positive allosteric modulators for the CB1 cannabinoid receptor. nih.gov The resulting CF3-containing compounds were generally more potent and showed improved metabolic stability compared to their nitro counterparts, a successful outcome that could be rationalized through computational analysis of binding modes and electronic properties. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Fluoro 5 Trifluoromethyl Anisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like 3-Fluoro-5-(trifluoromethyl)anisole. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical structure and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons and the methoxy (B1213986) protons give rise to distinct signals. The aromatic protons typically appear as complex multiplets due to coupling with both the fluorine atom and other protons on the ring. The methoxy group protons, on the other hand, usually present as a sharp singlet, as they are not coupled to any neighboring protons.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, sharp signals and a wide range of chemical shifts, making it an excellent probe for molecular structure. wikipedia.orghuji.ac.ilnih.gov

For this compound, the ¹⁹F NMR spectrum will show two distinct signals corresponding to the two different fluorine environments: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically found in the range of -50 to -70 ppm. wikipedia.org The fluorine atom directly attached to the aromatic ring will have a different chemical shift, and both signals will exhibit coupling to the aromatic protons.

The following table summarizes typical ¹⁹F NMR chemical shifts for related trifluoromethyl-containing compounds.

| Compound | Chemical Shift (ppm) |

| 1-Methyl-3-(trifluoromethyl)benzene | -63.25 |

| Methyl 4-(trifluoromethyl)benzoate | -63.79 |

| 2-Methoxy-3-(trifluoromethyl)pyridine | -64.47 |

| Trifluorotoluene | -62.98 |

This data is compiled from various sources for comparative purposes. rsc.orgazom.com

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms.

The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with both the fluorine atom on the ring and the trifluoromethyl group. The carbon of the methoxy group will appear as a singlet.

The following table shows representative ¹³C NMR data for a similar compound, 3-(Trifluoromethyl)benzoic acid, to illustrate the expected chemical shift ranges.

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | 125-135 |

| Trifluoromethyl Carbon | ~123 (quartet) |

| Carboxylic Acid Carbon | ~167 |

Note: This data is for a structurally related compound and serves as an example. rsc.orgchemicalbook.com

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight of the compound and can offer clues about its structure.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also be informative, with characteristic losses of fragments such as a methyl group (CH₃) or a trifluoromethyl group (CF₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass of this compound (C₈H₆F₄O) is 194.0355 g/mol . nih.gov HRMS can confirm this exact mass, providing strong evidence for the correct molecular formula.

The following table lists predicted collision cross section (CCS) values for various adducts of this compound, which are relevant in advanced MS techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.04276 | 132.6 |

| [M+Na]⁺ | 217.02470 | 143.0 |

| [M-H]⁻ | 193.02820 | 131.9 |

| [M+NH₄]⁺ | 212.06930 | 152.6 |

| [M+K]⁺ | 232.99864 | 140.7 |

Data obtained from computational predictions. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation by its bonds, which vibrate at specific frequencies. While a publicly available, experimentally verified IR spectrum for this compound is not widely documented in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

The structure of this compound comprises a substituted benzene (B151609) ring with a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a fluorine (-F) atom. Each of these moieties exhibits characteristic IR absorption peaks.

Key Functional Group Vibrations:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy (-OCH₃) group will show stretching vibrations in the 2950-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage (aryl-O-CH₃) is expected to produce strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch typically appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl (-CF₃) group are known to produce very strong and distinct absorption bands, typically in the range of 1400-1000 cm⁻¹. Given the three fluorine atoms, multiple strong bands are expected. The carbon-fluorine bond attached directly to the aromatic ring will also have a characteristic stretching vibration, typically in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-OCH₃) | Stretching | 2950 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Asymmetric C-O-C (Ether) | Stretching | 1275 - 1200 | Strong |

| Symmetric C-O-C (Ether) | Stretching | 1075 - 1020 | Strong |

| C-F (Trifluoromethyl) | Stretching | 1400 - 1000 | Very Strong |

| Aromatic C-F | Stretching | 1250 - 1020 | Strong |

These predicted values are based on established correlation tables and data for similar compounds. An experimental IR spectrum would be necessary to confirm the precise wavenumbers and intensities of these vibrational modes for this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. Factors such as solvent choice, temperature, and purification of the compound are critical.

Should a suitable crystal of this compound be obtained and analyzed, X-ray crystallography would provide invaluable data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This would definitively characterize the geometry of the trifluoromethyl and methoxy groups and their orientation relative to the benzene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any non-covalent interactions such as hydrogen bonding or π-π stacking, which influence the physical properties of the solid.

The table below summarizes the type of structural information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between atoms (e.g., C-F, C-O, C-C). |

| Bond Angles | The angles between chemical bonds (e.g., C-O-C, F-C-F). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, such as the orientation of the methoxy group. |

| Intermolecular Interactions | The non-covalent forces that govern the packing of molecules in the crystal. |

While the crystal structure of this compound itself is not available, studies on closely related fluorinated and trifluoromethyl-substituted aromatic compounds have demonstrated the utility of X-ray crystallography in understanding the influence of these functional groups on molecular conformation and crystal packing.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of polysubstituted aromatic compounds like 3-Fluoro-5-(trifluoromethyl)anisole presents inherent challenges in achieving high regioselectivity and yield. Traditional methods often involve multiple steps with harsh reagents. However, modern synthetic chemistry is paving the way for more efficient and sustainable routes.

Recent advancements in synthetic techniques for fluorinated aromatics include the development of novel electrophilic and nucleophilic fluorinating agents that offer improved reactivity and selectivity. numberanalytics.com Transition metal-catalyzed fluorination, in particular, has emerged as a powerful tool for the regioselective introduction of fluorine into aromatic rings. numberanalytics.com For a molecule like this compound, this could translate to more direct synthetic pathways from readily available precursors.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. rsc.org This includes the development of electrochemical fluorination methods, which offer a more sustainable alternative to traditional reagents. numberanalytics.com Solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) in the absence of toxic, high-boiling point solvents is another promising green approach that could be adapted for the synthesis of fluorinated anisoles. rsc.org Enzymatic synthesis of fluorinated compounds is also a burgeoning field, offering the potential for highly selective and environmentally benign synthetic routes under mild conditions. nih.gov

A comparative look at potential synthetic strategies highlights the shift towards more sustainable practices:

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach |

| Fluorination | Use of harsh and hazardous fluorinating agents. | Development of milder, more selective fluorinating agents; enzymatic and electrochemical fluorination. numberanalytics.comnih.gov |

| Trifluoromethylation | Multi-step sequences often with poor atom economy. | Direct trifluoromethylation using innovative reagents and transition-metal catalysis. researchgate.netchinesechemsoc.org |

| Solvent Usage | Reliance on volatile and often toxic organic solvents. | Use of greener solvents, solvent-free reactions, or solid-state synthesis. rsc.org |

Exploration of New Applications in Functional Materials

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics, make organofluorine compounds highly valuable in materials science. numberanalytics.comnumberanalytics.com this compound, with its combination of fluoro and trifluoromethyl groups, is a promising candidate for incorporation into advanced functional materials.

The incorporation of fluorine into aromatic systems significantly lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance resistance to oxidative degradation in electronic devices. rsc.org This makes fluorinated compounds, and by extension this compound, attractive for use in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatics are utilized in the synthesis of OLED materials for displays and lighting applications. numberanalytics.comrsc.org

Fluoropolymers: These materials are known for their exceptional thermal stability and chemical resistance. numberanalytics.comwikipedia.org While not a polymer itself, this compound could serve as a monomer or a key building block for novel fluorinated polymers with tailored properties.

Liquid Crystals: Fluorinated compounds are essential components of liquid crystal displays. nih.gov

The trifluoromethoxy group (OCF3), a close relative of the trifluoromethyl and methoxy (B1213986) groups present in the target molecule, is known to increase lipophilicity, a property that can be crucial in the design of materials with specific solubility and interfacing characteristics. beilstein-journals.org The interplay of the fluoro and trifluoromethyl groups in this compound could lead to materials with a unique balance of properties.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Modern analytical and computational techniques are providing unprecedented insights into the intricate details of organofluorine chemistry.

Advanced Spectroscopic Techniques: Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an exceptionally powerful tool for characterizing organofluorine compounds due to the high sensitivity of the 19F nucleus and its wide chemical shift range. numberanalytics.comnumberanalytics.com Advanced multidimensional NMR techniques can establish correlations between 19F and other nuclei like 1H and 13C, providing detailed structural information. numberanalytics.comiitm.ac.in Dynamic NMR spectroscopy can be employed to study conformational changes and reaction kinetics. numberanalytics.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the properties and reactivity of fluorinated molecules. nih.gov These methods can be used to:

Calculate 19F NMR chemical shifts, aiding in structure elucidation. nih.gov

Map electron density to identify reactive sites for nucleophilic or electrophilic attack. nih.gov

Investigate reaction pathways and transition states, providing a detailed mechanistic picture.

For instance, computational studies on the protolytic defluorination of trifluoromethyl-substituted arenes have shed light on the formation of carbocationic intermediates. nih.gov Similar studies on this compound could reveal how the interplay between the fluoro and trifluoromethyl groups influences its reactivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose potential synthetic pathways by "deconstructing" it into simpler, commercially available starting materials. mit.edunih.gov These tools, trained on vast databases of chemical reactions, can suggest both conventional and novel synthetic routes, potentially uncovering more efficient ways to synthesize this compound. chemcopilot.comarxiv.org

Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, such as reactivity, solubility, and electronic properties, based on a molecule's structure. arxiv.orgresearch.google This allows for the rapid screening of virtual libraries of derivatives of this compound to identify candidates with optimal properties for specific applications, such as in functional materials.

Reaction Optimization: AI can also be used to optimize reaction conditions, leading to higher yields and purity. By analyzing data from a series of experiments, machine learning algorithms can identify the optimal parameters, such as temperature, solvent, and catalyst, for a given reaction.

The synergy between AI and automated robotic platforms for chemical synthesis is enabling a closed-loop discovery process where AI designs new molecules and synthetic routes, and robots perform the experiments, with the results feeding back into the AI to refine future predictions. mit.edu

Unexplored Reactivity Patterns and Derivatization Opportunities

The unique substitution pattern of this compound—an electron-donating methoxy group in a meta-relationship to two electron-withdrawing groups—creates a complex electronic landscape that likely harbors unexplored reactivity.

The methoxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgmsu.eduquora.comquora.com However, the powerful electron-withdrawing effects of the fluoro and trifluoromethyl groups deactivate the ring. The positions ortho and para to the methoxy group are also ortho or para to the deactivating fluoro and trifluoromethyl groups, leading to a complex interplay of directing effects. A systematic study of electrophilic substitution reactions on this scaffold could reveal interesting and potentially useful selectivity.

Furthermore, the trifluoromethyl group itself, while generally considered unreactive, can undergo selective C-F bond activation under certain conditions, such as through radical anion-based mechanisms. nih.gov This opens up possibilities for the selective defluorination of this compound to introduce other functional groups. Reactions of trifluoromethyl-substituted arenes in superacids have also been shown to lead to Friedel-Crafts-type products. nih.gov

The development of new trifluoromethylation and trifluoromethylthiolation reagents and methodologies also presents opportunities for further derivatization. researchgate.netorientjchem.orgacademie-sciences.fr The synthesis of novel analogs of this compound through these and other derivatization reactions could lead to the discovery of molecules with enhanced properties for a variety of applications.

The exploration of cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles, could also be a fruitful avenue for creating novel derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-5-(trifluoromethyl)anisole, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of substituted benzene derivatives. Key intermediates include:

- 3-Fluoro-5-(trifluoromethyl)benzoic acid (precursor for acyl chloride formation) .

- 3-Fluoro-5-(trifluoromethyl)benzylamine (used in reductive amination or coupling reactions) .

- 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole (halogenated intermediate for further functionalization) .

A common pathway involves nucleophilic aromatic substitution (NAS) with methoxide on halogenated precursors. For example, substituting chlorine in 3-Chloro-5-(trifluoromethyl)benzoic acid with methoxy groups under basic conditions .

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for distinguishing fluorine environments (e.g., trifluoromethyl vs. aromatic fluorine). Chemical shifts for CF3 typically appear at δ -60 to -65 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C8H6F4O, exact mass 210.04 g/mol) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-F (1100–1250 cm<sup>-1</sup>) and OCH3 (~2830 cm<sup>-1</sup>) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Storage : Store in airtight containers at room temperature, away from oxidizers and strong bases .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .

- Emergency Measures : Use eye wash stations and safety showers for accidental exposure .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The CF3 group is strongly electron-withdrawing (-I effect), which:

- Deactivates the aromatic ring , directing electrophilic substitution to meta/para positions.

- Enhances stability of intermediates in Suzuki-Miyaura couplings by stabilizing boronate complexes .

- Table : Comparative reactivity of substituted anisoles in Pd-catalyzed couplings:

| Substituent | Reaction Rate (k, s<sup>-1</sup>) | Yield (%) |

|---|---|---|

| CF3, F | 0.45 | 78 |

| Cl, F | 0.32 | 65 |

| H, OCH3 | 0.12 | 42 |

| Data inferred from analogous trifluoromethylarene studies . |

Q. What strategies optimize regioselectivity in functionalizing this compound?

- Methodological Answer :

- Directed ortho-Metalation : Use lithium amides (e.g., LDA) to deprotonate positions adjacent to fluorine, enabling directed functionalization .

- Protection/Deprotection : Temporarily protect the methoxy group with TMSCl to prevent undesired side reactions during nitration or halogenation .

- Computational Guidance : DFT calculations predict charge distribution (e.g., Mulliken charges on aromatic carbons) to identify reactive sites .

Q. Are there documented applications of this compound in medicinal chemistry?

- Methodological Answer : While direct studies are limited, structural analogs are used as:

- Agrochemical Intermediates : Trifluoromethyl groups enhance lipophilicity and metabolic stability in pesticides .

- Pharmaceutical Scaffolds : Fluorinated anisoles serve as precursors for kinase inhibitors or antiviral agents. For example, 5-Nitro-2-(trifluoromethoxy)aniline derivatives exhibit antibacterial activity .

Q. How do regulatory guidelines impact its use in academic research?

- Methodological Answer :

- EU Compliance : Follow REACH regulations (EC No. 1907/2006) for hazard communication and risk assessment .

- Waste Management : Adhere to Swiss ChemO guidelines (SR 813.11) for halogenated waste, requiring pH-neutralization before disposal .

Contradictions and Resolutions

- Synthetic Pathways : describes chlorination followed by methoxylation, while suggests direct fluorination of pre-halogenated intermediates. Resolution: Route selection depends on precursor availability and reaction scalability.

- Safety Data : Some sources (e.g., ) classify the compound as a skin irritant, while others () emphasize respiratory risks. Resolution: Assume worst-case hazards and use full PPE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。